![molecular formula C9H18ClN3O B2449330 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride CAS No. 1989672-00-5](/img/structure/B2449330.png)
2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride, also known as Tilorone hydrochloride, is a synthetic compound with antiviral and immunomodulatory properties. It was first synthesized in the 1960s by Soviet scientists and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, like the compound , have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring is known to contribute to the inhibition of bacterial growth, making these compounds valuable in the development of new antibacterial drugs .
Anticancer Activity
The structural framework of imidazole-containing compounds has been evaluated for anticancer activity against various cancer cell lines. This includes research into compounds similar to “2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride”, which may interact with cellular components to inhibit the proliferation of cancer cells .
Antifungal Properties
Imidazole derivatives are also known for their antifungal activities. The mechanism often involves interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, cell death .
Anti-inflammatory Uses
The compound’s imidazole ring can be leveraged in the design of anti-inflammatory agents. Imidazole derivatives have been shown to modulate the body’s inflammatory response, potentially leading to new treatments for chronic inflammatory diseases .
Antiviral Research
Imidazole-containing compounds have shown promise in antiviral research. Their ability to interfere with viral replication makes them candidates for the development of antiviral drugs, particularly as researchers seek treatments for emerging viral infections .
Development of Diagnostic Agents
The unique structure of imidazole derivatives allows for their use in the development of diagnostic agents. These compounds can be tagged with radioactive isotopes or other markers and used in imaging techniques to diagnose various diseases .
Each of these applications demonstrates the versatility and potential of “2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride” in scientific research. The compound’s multifaceted nature makes it a valuable subject for further study and application in medicinal chemistry.
Antidiabetic Potential
Imidazole derivatives have been explored for their potential in treating diabetes. They may function by modulating enzymes involved in glucose metabolism, offering a new avenue for antidiabetic medication development .
Anti-allergic Properties
The compound’s structure suggests utility in anti-allergic therapies. Imidazole rings can be part of compounds that stabilize mast cells, preventing the release of histamine and other mediators of allergic reactions .
Antipyretic Effects
Due to their ability to act on the body’s thermoregulatory center, imidazole derivatives can be used to develop antipyretic drugs, which are substances that reduce fever .
Antioxidant Activity
The imidazole core is associated with antioxidant properties, which can neutralize free radicals. This is crucial in preventing oxidative stress-related diseases .
Anti-amoebic and Antihelmintic Uses
Compounds with an imidazole ring have shown effectiveness against parasitic infections, including amoebiasis and helminthiasis, providing a pathway for new anti-parasitic drugs .
Ulcerogenic Activity
Imidazole derivatives can also be used to study ulcer formation and prevention, as they may influence gastric secretions and mucosal protection mechanisms .
properties
IUPAC Name |
2-(2-aminoethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c10-4-6-11-7-8-3-1-2-5-12(8)9(11)13;/h8H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOUMYDADHHFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CN(C2=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

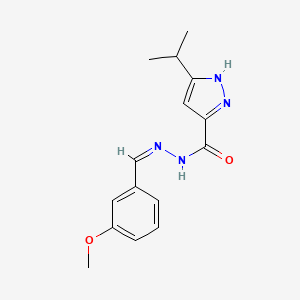
![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
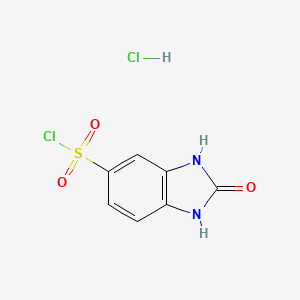
![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)
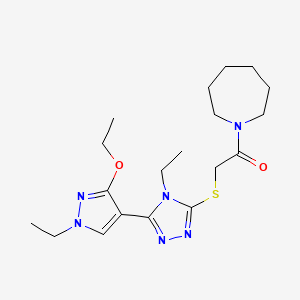
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)

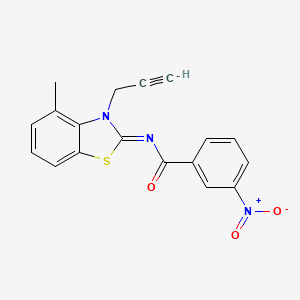
![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
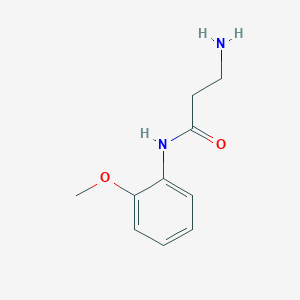
![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)

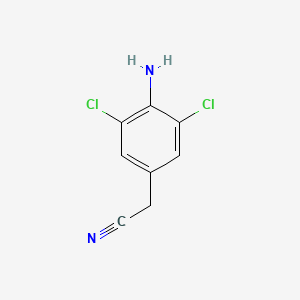
![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)